
6alpha-Fluoro-11beta,17,21-trihydroxy-16alpha-methylpregn-4-ene-3,20-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6alpha-Fluoro-11beta,17,21-trihydroxy-16alpha-methylpregn-4-ene-3,20-dione is a synthetic corticosteroid with anti-inflammatory and immunosuppressive properties. It is commonly used in the treatment of various inflammatory and autoimmune conditions. The compound is characterized by the presence of fluorine at the 6alpha position and a methyl group at the 16alpha position, which enhances its potency and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6alpha-Fluoro-11beta,17,21-trihydroxy-16alpha-methylpregn-4-ene-3,20-dione involves multiple steps, starting from a suitable steroid precursor. The key steps include:
Fluorination: Introduction of the fluorine atom at the 6alpha position.
Hydroxylation: Introduction of hydroxyl groups at the 11beta, 17, and 21 positions.
Methylation: Addition of a methyl group at the 16alpha position.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Catalytic Reactions: Use of catalysts to enhance reaction rates.
Purification: Techniques such as crystallization and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
6alpha-Fluoro-11beta,17,21-trihydroxy-16alpha-methylpregn-4-ene-3,20-dione undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of ketones to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogenating agents or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols.
Scientific Research Applications
6alpha-Fluoro-11beta,17,21-trihydroxy-16alpha-methylpregn-4-ene-3,20-dione has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying steroid chemistry and reaction mechanisms.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Medicine: Used in the development of anti-inflammatory and immunosuppressive drugs.
Industry: Employed in the synthesis of other pharmaceutical compounds and as a reference standard in quality control.
Mechanism of Action
The mechanism of action of 6alpha-Fluoro-11beta,17,21-trihydroxy-16alpha-methylpregn-4-ene-3,20-dione involves binding to glucocorticoid receptors in target cells. This binding leads to the activation or repression of specific genes, resulting in anti-inflammatory and immunosuppressive effects. The compound inhibits the production of pro-inflammatory cytokines and mediators, thereby reducing inflammation and immune responses.
Comparison with Similar Compounds
Similar Compounds
Betamethasone: An isomer of dexamethasone with similar anti-inflammatory properties.
Dexamethasone: A potent synthetic corticosteroid used in various inflammatory conditions.
Fluocinolone Acetonide: A fluorinated corticosteroid used in dermatology.
Uniqueness
6alpha-Fluoro-11beta,17,21-trihydroxy-16alpha-methylpregn-4-ene-3,20-dione is unique due to its specific structural modifications, such as the fluorine atom at the 6alpha position and the methyl group at the 16alpha position. These modifications enhance its potency, stability, and selectivity compared to other corticosteroids.
Properties
CAS No. |
387-59-7 |
|---|---|
Molecular Formula |
C22H31FO5 |
Molecular Weight |
394.5 g/mol |
IUPAC Name |
(6S,8S,9S,10R,11S,13S,14S,16R,17R)-6-fluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C22H31FO5/c1-11-6-14-13-8-16(23)15-7-12(25)4-5-20(15,2)19(13)17(26)9-21(14,3)22(11,28)18(27)10-24/h7,11,13-14,16-17,19,24,26,28H,4-6,8-10H2,1-3H3/t11-,13+,14+,16+,17+,19-,20+,21+,22+/m1/s1 |
InChI Key |
JXOONFORBFAKIN-AFYJWTTESA-N |
Isomeric SMILES |
C[C@@H]1C[C@H]2[C@@H]3C[C@@H](C4=CC(=O)CC[C@@]4([C@H]3[C@H](C[C@@]2([C@]1(C(=O)CO)O)C)O)C)F |
Canonical SMILES |
CC1CC2C3CC(C4=CC(=O)CCC4(C3C(CC2(C1(C(=O)CO)O)C)O)C)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


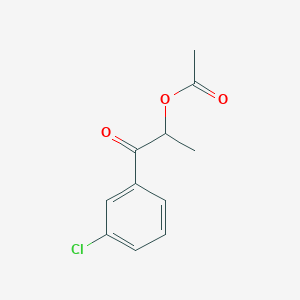
![3-[[(2R)-2-hydroxy-3,3-dimethyl-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutanoyl]amino]propanoic acid](/img/structure/B15289493.png)

![6-Bromo-5-hydroxy-N-[(phenylmethoxy)carbonyl]-L-norleucine 1,1-Dimethylethyl Ester](/img/structure/B15289511.png)

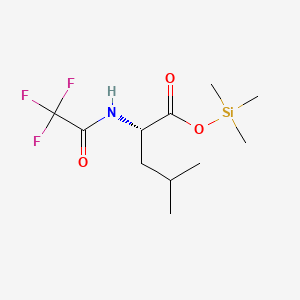
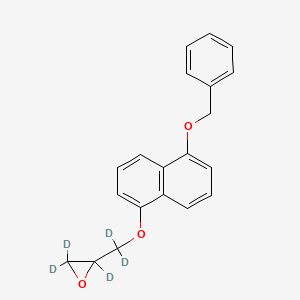


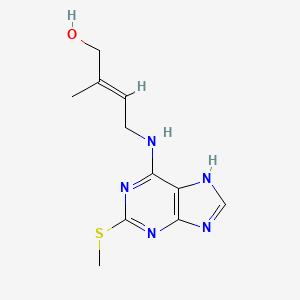
![N-[[2'-(1-Trityl-1H-tetrazol-5-yl)biphenyl-4-yl]methyl] Pentanamide](/img/structure/B15289574.png)
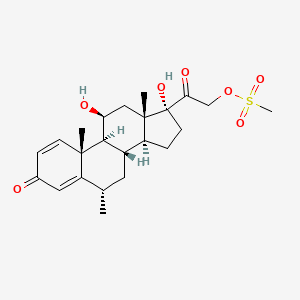
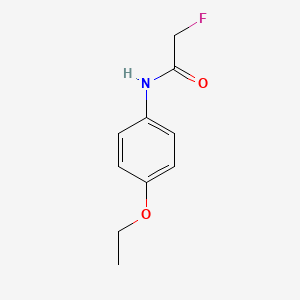
![Propyphenazone impurity C [EP impurity]](/img/structure/B15289590.png)
